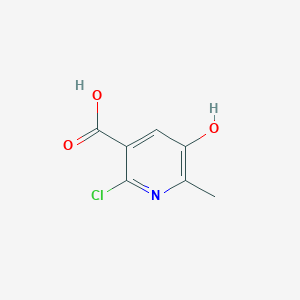
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 5-hydroxy-6-methylpyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-6-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-hydroxy-6-methylpyridine-3-methanol.
Substitution: Formation of 2-amino-5-hydroxy-6-methylpyridine-3-carboxylic acid or 2-thio-5-hydroxy-6-methylpyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
2-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom and has a hydroxyl group at a different position.
Uniqueness
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
57556-59-9 |
|---|---|
Molekularformel |
C7H6ClNO3 |
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
2-chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(10)2-4(7(11)12)6(8)9-3/h2,10H,1H3,(H,11,12) |
InChI-Schlüssel |
AKRVCMUSVJXRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


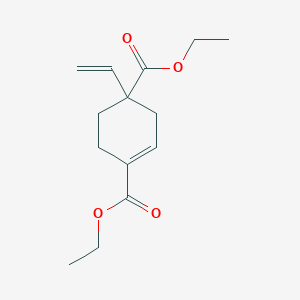

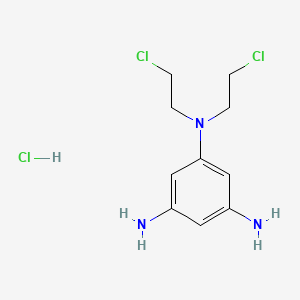
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
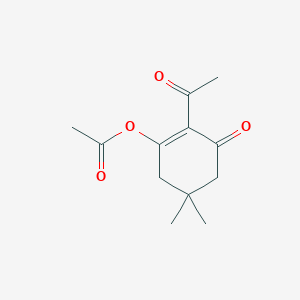
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)


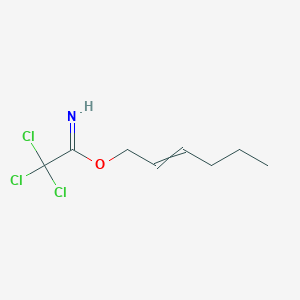
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
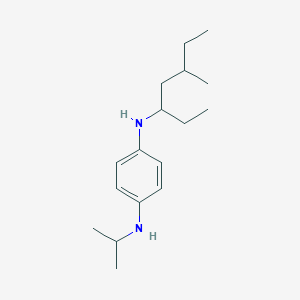
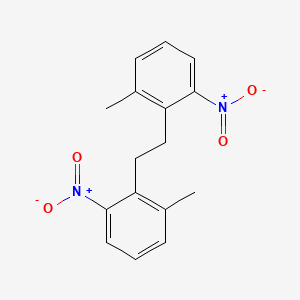
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
